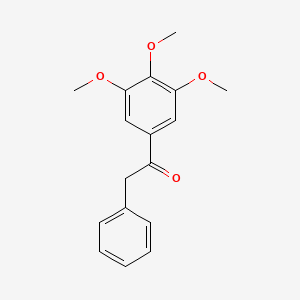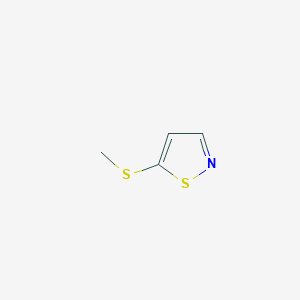
N-propyl-4-Morpholinepropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-4-Morpholinepropanamine is an organic compound that belongs to the class of morpholines. It is characterized by a morpholine ring substituted with a propylamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-4-Morpholinepropanamine typically involves the reaction of morpholine with a suitable propylamine derivative. One common method involves the alkylation of morpholine with 3-chloropropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-propyl-4-Morpholinepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized morpholine derivatives .
Applications De Recherche Scientifique
N-propyl-4-Morpholinepropanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs.
Mécanisme D'action
The mechanism of action of N-propyl-4-Morpholinepropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-morpholinopropylamine: This compound is structurally similar but lacks the propyl group on the nitrogen atom.
4-morpholinepropanamine: Another similar compound with slight variations in the substitution pattern.
Uniqueness
N-propyl-4-Morpholinepropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H22N2O |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
3-morpholin-4-yl-N-propylpropan-1-amine |
InChI |
InChI=1S/C10H22N2O/c1-2-4-11-5-3-6-12-7-9-13-10-8-12/h11H,2-10H2,1H3 |
Clé InChI |
OOMWXWLSMBFDHD-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCCN1CCOCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-2-chloro-ethanone](/img/structure/B8364689.png)
![3,5-difluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline](/img/structure/B8364692.png)








![(2-propyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B8364756.png)


